molecular formula C8H5Cl2NO2 B11048904 1-(2,2-Dichloroethenyl)-4-nitrobenzene CAS No. 5281-22-1

1-(2,2-Dichloroethenyl)-4-nitrobenzene

Katalognummer B11048904
CAS-Nummer: 5281-22-1
Molekulargewicht: 218.03 g/mol
InChI-Schlüssel: GIXZGDQKZIIFRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Dichloroethenyl)-4-nitrobenzene is an organic compound with the molecular formula C8H5Cl2NO2 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dichloroethenyl group and a nitro group at the 1 and 4 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dichloroethenyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with a suitable dichloroethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Dichloroethenyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The dichloroethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichloroethenyl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dichloroethenyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,2-Dichloroethenyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dichloroethenyl group can undergo nucleophilic substitution. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,2-Dichloroethenyl)-2-nitrobenzene
  • 1-(2,2-Dichloroethenyl)-3-nitrobenzene
  • 1-(2,2-Dichloroethenyl)-4-aminobenzene

Uniqueness

1-(2,2-Dichloroethenyl)-4-nitrobenzene is unique due to the specific positioning of the nitro and dichloroethenyl groups on the benzene ring

Eigenschaften

CAS-Nummer

5281-22-1

Molekularformel

C8H5Cl2NO2

Molekulargewicht

218.03 g/mol

IUPAC-Name

1-(2,2-dichloroethenyl)-4-nitrobenzene

InChI

InChI=1S/C8H5Cl2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H

InChI-Schlüssel

GIXZGDQKZIIFRI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=C(Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.